molecular formula C10H8ClN3O2S B1352014 [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid CAS No. 851116-15-9

[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid

Cat. No.: B1352014
CAS No.: 851116-15-9
M. Wt: 269.71 g/mol
InChI Key: OWNDSFNHTCIVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid” is a chemical compound with the molecular formula C10H8ClN3O2S and a molecular weight of 269.71 . It’s a product for proteomics research .

Scientific Research Applications

Synthesis and Structural Characterization

Research has explored the synthesis and structural characterization of triazole derivatives, including those related to [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid. For example, Şahin et al. (2014) reported on the synthesis and spectroscopic and structural studies of triazole derivatives, emphasizing their strong intermolecular hydrogen bonding and framework structures as determined by X-ray diffraction and characterized by IR, 1H NMR, and 13C NMR techniques (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Biological Activities

The biological activities of triazole derivatives have been a significant area of research, focusing on their antibacterial, antifungal, and antimicrobial properties. For instance, Hui et al. (2000) described the synthesis and antibacterial activity of triazole derivatives, highlighting their potential as antimicrobial agents (Hui, Dong, Xu, Zhang, Wang, & Gong, 2000). Similarly, Bekircan et al. (2015) investigated the synthesis of novel heterocyclic compounds derived from triazole derivatives and examined their lipase and α-glucosidase inhibition, demonstrating the compound's potential in medicinal chemistry applications (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial and Antitumor Properties

Another aspect of research has focused on the antimicrobial and antitumor properties of triazole derivatives. Al-Soud et al. (2004) conducted studies on 1,2,4-triazole derivatives, identifying specific compounds with notable activity against various cancer types, despite most compounds showing no significant activity in preliminary screenings (Al-Soud, Al-Dweri, & Al-Masoudi, 2004).

Biochemical Analysis

Biochemical Properties

[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid plays a crucial role in various biochemical reactions. It interacts with a variety of enzymes and proteins, often acting as an inhibitor or modulator. For instance, triazole derivatives, including this compound, have been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to receptors and enzymes, altering their activity and thus influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . Furthermore, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cellular functions and processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, the compound’s interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular functions, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-7-3-1-6(2-4-7)9-12-13-10(17)14(9)5-8(15)16/h1-4H,5H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNDSFNHTCIVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)N2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.